molecular formula C8H10N2O3 B2412727 2-Methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid CAS No. 1519903-75-3

2-Methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid

Katalognummer: B2412727
CAS-Nummer: 1519903-75-3
Molekulargewicht: 182.179
InChI-Schlüssel: ZGDBTZNBKHQCPL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid is a fused, bicyclic heterocyclic compound that serves as a privileged scaffold in modern medicinal chemistry and drug discovery research. This structure combines a dihydropyran ring with a pyrazole carboxylic acid, creating a versatile building block for the development of novel bioactive molecules. Pyrazole derivatives are a pharmacologically important active scaffold present in therapeutic agents across diverse categories, including anti-inflammatory, antipsychotic, and antidepressant applications . The tetrahydropyrano[4,3-c]pyrazole core is of significant interest in scientific research due to its structural similarity to promising compounds investigated for various biological activities. Researchers are exploring similar pyranopyrazole structures for a wide spectrum of therapeutic properties, including antimicrobial, antitubercular, and antibacterial applications . The presence of both hydrogen bond donor and acceptor groups within this single molecule facilitates targeted interactions with biological systems, making it a valuable template for constructing potential enzyme inhibitors or receptor modulators. As a synthetic intermediate, the carboxylic acid functional group provides a convenient handle for further synthetic elaboration through amide bond formation or esterification, allowing researchers to create diverse chemical libraries for structure-activity relationship studies. This compound is intended for research applications only, including use as a key intermediate in organic synthesis programs, building block for pharmaceutical development, and core structure for biological evaluation studies.

Eigenschaften

IUPAC Name

2-methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c1-10-7(8(11)12)5-4-13-3-2-6(5)9-10/h2-4H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGDBTZNBKHQCPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C2COCCC2=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1519903-75-3
Record name 2-methyl-2H,4H,6H,7H-pyrano[4,3-c]pyrazole-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid typically involves multicomponent reactions. One common method includes the reaction of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under catalytic conditions. Various catalysts such as nanocatalysts, transition metal catalysts, acid-base catalysts, and organocatalysts can be used to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.

Analyse Chemischer Reaktionen

Types of Reactions

2-Methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.

    Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Wissenschaftliche Forschungsanwendungen

2-Methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-Methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. These interactions can vary depending on the specific application. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its therapeutic effects. The exact molecular targets and pathways are still under investigation and may involve complex biochemical processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid is unique due to its specific combination of a pyrano ring fused with a pyrazole ring and the presence of a carboxylic acid group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biologische Aktivität

2-Methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid is a heterocyclic compound characterized by a unique structural combination of a pyrano ring fused to a pyrazole ring. This compound has garnered attention in scientific research due to its potential biological activities and applications in medicinal chemistry.

  • IUPAC Name : 2-methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazole-3-carboxylic acid
  • CAS Number : 1519903-75-3
  • Molecular Formula : C₈H₁₀N₂O₃
  • Molecular Weight : 182.18 g/mol

Synthesis Methods

The synthesis of 2-Methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid typically involves multicomponent reactions. Common methods include:

  • Reactions of Substituted Aromatic Aldehydes : These reactions often utilize malononitrile and 1,3-dicarbonyl compounds under catalytic conditions.
  • Catalysts Used : Various catalysts such as nanocatalysts, transition metal catalysts, and organocatalysts are employed to enhance yields and purity.

The biological activity of 2-Methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid is primarily attributed to its interaction with specific molecular targets involved in various biochemical pathways. The compound's potential therapeutic effects are still being elucidated but may involve:

  • Inhibition of cyclooxygenase (COX) enzymes.
  • Interaction with receptors and enzymes linked to inflammatory processes.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of pyrazole derivatives. For instance:

  • Selectivity for COX Enzymes : Compounds similar to 2-Methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid have shown significant selectivity towards COX-2 over COX-1. For example:
    • A derivative exhibited a selectivity index (SI) of 80.03 compared to celecoxib (SI = 95.84) .

Comparative Table of Selective COX Inhibitors

CompoundCOX Selectivity IndexReference
Compound A80.03
Celecoxib95.84
Compound B8.17

Case Studies

  • In Vivo Studies : A study demonstrated that certain pyrazole derivatives exhibited potent anti-inflammatory effects in vivo using the carrageenan rat paw edema model. These compounds displayed significant inhibition percentages compared to standard anti-inflammatory drugs like diclofenac sodium.
  • Histopathological Analysis : Investigations into the safety profiles of these compounds revealed minimal degenerative changes in vital organs such as the stomach and liver after administration .

Additional Biological Activities

Beyond anti-inflammatory effects, there is ongoing research exploring other potential activities:

  • Antimicrobial Properties : Some derivatives have shown promise as antimicrobial agents.

Q & A

Q. Table 1: Representative MCR Conditions

ComponentsSolventCatalystTemperatureYield (%)Reference
Aldehyde, malononitrile, hydrazine, β-ketoesterWaterNoneReflux75–85
Aldehyde, cyanoacetate, hydrazine, diketoneEthanolPiperidine80°C70–78

Basic: How can NMR and LCMS be utilized to confirm the structural integrity of pyranopyrazole derivatives?

Methodological Answer:

  • 1H NMR : Key signals include pyrazole protons (δ 7.5–8.5 ppm) and methyl groups (δ 2.5–3.5 ppm). For example, the methyl group at position 2 in 2-methyl derivatives appears as a singlet near δ 2.56 .
  • LCMS : Confirm molecular ion peaks ([M+H]+) and purity. For 3-carboxylic acid derivatives, expect m/z values aligned with calculated molecular weights (e.g., m/z 311.1 for a related compound) .

Q. Table 2: Representative Spectral Data

Compound1H NMR (δ, ppm)LCMS (m/z)Purity (%)Reference
3-Methyl-pyrano[4,3-c]pyrazole2.56 (s, 3H, CH3), 8.69 (d, 1H)311.197.34

Advanced: How can stereochemical challenges, such as epimer separation, be addressed during purification?

Methodological Answer:
Epimerization can occur due to acidic/basic conditions. Use chiral stationary phases (CSPs) in HPLC or adjust mobile phase pH to resolve co-eluting epimers. For example, minor modifications in acetonitrile:water ratios or buffer strength (e.g., 0.1% TFA) can separate diastereomers .

Advanced: What strategies optimize reaction conditions for higher yields in pyranopyrazole synthesis?

Methodological Answer:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while water minimizes side reactions .
  • Catalysts : Pd(OAc)2/XPhos systems improve coupling efficiency in multi-step syntheses (e.g., 73% yield in FXR agonist synthesis) .
  • Temperature Control : Stepwise heating (40–100°C) prevents decomposition in palladium-catalyzed reactions .

Advanced: How should researchers design bioactivity assays for pyranopyrazole derivatives?

Methodological Answer:

  • Target Selection : Prioritize targets like FXR (farnesoid X receptor) for metabolic disorders, using cell-based luciferase assays .
  • Dose-Response : Test derivatives at 1–100 μM concentrations to establish IC50/EC50 values.
  • Control Compounds : Include reference agonists/antagonists (e.g., GW4064 for FXR) .

Advanced: How can contradictory chromatographic data be resolved during purity analysis?

Methodological Answer:
Contradictions often arise from column aging or mobile phase variability. Validate methods using:

  • System Suitability Tests : Ensure resolution ≥2.0 between peaks.
  • Forced Degradation : Expose compounds to heat/light to identify degradation products .

Advanced: What are key considerations for multi-step synthesis optimization?

Methodological Answer:

  • Intermediate Stability : Protect acid groups as esters (e.g., methyl esters) to prevent side reactions .
  • Workup Efficiency : Use telescoped reactions (e.g., HCl-mediated hydrolysis directly after coupling) to reduce isolation steps .

Advanced: How can green chemistry principles be applied to pyranopyrazole synthesis?

Methodological Answer:

  • Solvent-Free Reactions : Mechanochemical grinding of reactants reduces waste.
  • Aqueous Media : Water-based MCRs achieve 75–85% yields with minimal toxicity .

Advanced: What mechanistic insights guide the optimization of pyranopyrazole cyclization?

Methodological Answer:

  • Knoevenagel Condensation : Initiated by aldehydes and active methylenes, forming α,β-unsaturated intermediates.
  • Michael Addition : Hydrazine attacks the α,β-unsaturated system, followed by cyclization to pyrazole .

Advanced: How can researchers validate analytical methods for novel pyranopyrazole derivatives?

Methodological Answer:

  • Linearity : Ensure R² ≥0.995 for calibration curves (1–100 μg/mL).
  • Accuracy/Precision : Achieve ±5% recovery in spiked samples .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.